

Rhombifoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Rhombifoline*

Cat. No.: B1217194

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CAS Number: 529-78-2

This technical guide provides a comprehensive overview of the chemical properties, isolation, and potential biological activities of **Rhombifoline**, a quinolizidine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

Rhombifoline, with the CAS number 529-78-2, is a naturally occurring alkaloid.^{[1][2][3]} It is also known by its synonyms, including N-(but-3-enyl)-cytisine and (-)-**Rhombifoline**.^[3] The compound presents as a light yellow to light brown solid.^[4]

Below is a summary of its key chemical and physical properties:

Property	Value	Reference
CAS Number	529-78-2	[1] [2] [3]
Molecular Formula	C ₁₅ H ₂₀ N ₂ O	[1] [3] [4]
Molecular Weight	244.33 g/mol	[3] [4]
IUPAC Name	(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0 ^{2,7}]trideca-2,4-dien-6-one	
Appearance	Light yellow to light brown solid	[4]
Solubility	Soluble in DMSO (100 mg/mL)	[4] [5]
Storage Conditions	Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month.	[4]

Natural Occurrence

Rhombifoline has been isolated from various plant species, primarily within the Fabaceae family. It was first isolated from the leaves and stems of *Anagyrus foetida* L.[\[4\]](#)[\[6\]](#) Other known plant sources include *Thermopsis rhombifolia*, *Laburnum anagyroides*, and *Sophora franchetiana*.

Experimental Protocols: Isolation and Purification

A detailed method for the isolation of **Rhombifoline** from the leaves and stems of *Anagyrus foetida* has been reported. The general workflow involves extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

Extraction and Alkaloid Fractionation

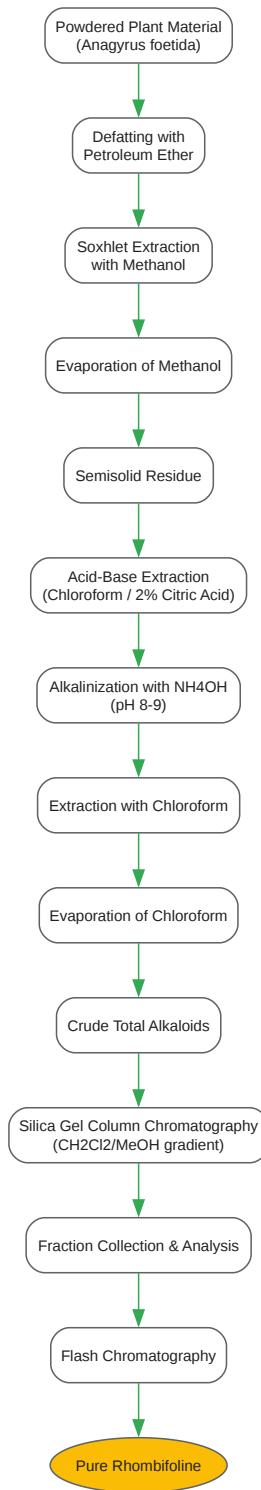
- Defatting: The powdered plant material (leaves and stems) is first defatted by extraction with petroleum ether.

- Methanolic Extraction: The defatted powder is then exhaustively extracted with methanol using a Soxhlet apparatus.
- Acid-Base Extraction:
 - The methanolic extract is evaporated to a semisolid residue.
 - The residue is dissolved in chloroform and extracted with a 2% citric acid solution to protonate the alkaloids, rendering them water-soluble.
 - The combined acidic aqueous extract is then made alkaline (pH 8-9) with ammonium hydroxide (NH_4OH) to deprotonate the alkaloids.
 - The deprotonated alkaloids are then extracted back into chloroform.
- Crude Alkaloid Yield: The combined chloroform extract is evaporated to yield the crude total alkaloids.

Chromatographic Purification of Rhombifoline

- Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.
- Elution: A gradient elution is performed using a mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH), with increasing proportions of methanol.
- Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing **Rhombifoline**.
- Further Purification: Fractions containing **Rhombifoline** are combined and may be subjected to further chromatographic steps, such as flash chromatography or preparative thin-layer chromatography, to achieve high purity. For instance, in one reported isolation, fractions eluted with 2% MeOH in CH_2Cl_2 were further purified by flash chromatography to yield pure **Rhombifoline**.

Figure 1. Experimental Workflow for the Isolation of Rhombifoline

[Click to download full resolution via product page](#)Figure 1. Experimental Workflow for the Isolation of **Rhombifoline**

Biological Activities and Quantitative Data

Data on the biological activities of purified **Rhombifoline** are limited in the current scientific literature. Most studies have focused on the bioactivities of crude extracts of plants known to contain **Rhombifoline**, such as *Sida rhombifolia*. These extracts have been reported to possess anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. However, these effects are the result of a complex mixture of phytochemicals and cannot be attributed solely to **Rhombifoline**.

Further research is required to determine the specific biological activities and potency (e.g., IC₅₀ values) of isolated **Rhombifoline**.

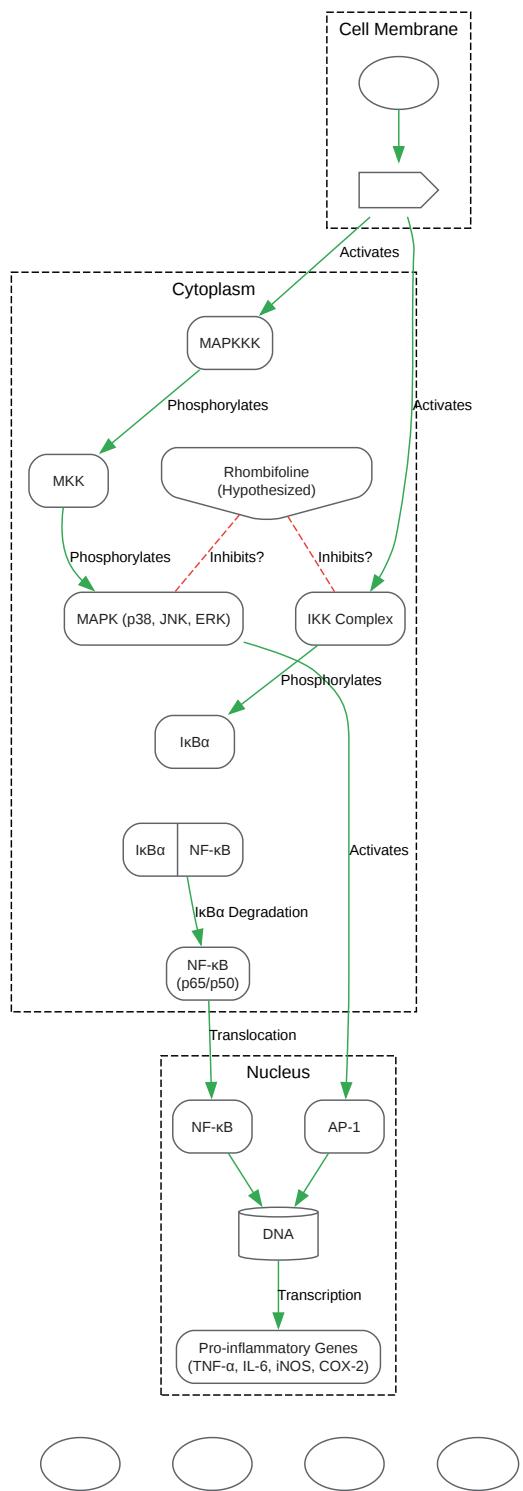
Mechanism of Action and Signaling Pathways (Hypothetical)

The precise mechanism of action for **Rhombifoline** has not been elucidated. However, insights can be drawn from structurally related alkaloids.

Rhynchophylline, a tetracyclic oxindole alkaloid with a similar structural core, has been shown to exert anti-inflammatory effects by down-regulating the MAPK (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. It was found to inhibit the phosphorylation of IκBα and MAPKs, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated microglia.

Given the structural similarities, it is plausible that **Rhombifoline** may also modulate inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. This remains a hypothesis that requires experimental validation.

Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway for Rhombifoline

[Click to download full resolution via product page](#)Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway for **Rhombifoline**

Conclusion and Future Directions

Rhombifoline is a quinolizidine alkaloid with well-defined chemical properties and an established protocol for its isolation from natural sources. While the biological activities of plant extracts containing **Rhombifoline** are documented, there is a significant gap in the understanding of the pharmacological effects of the purified compound.

Future research should focus on:

- Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of pure **Rhombifoline**.
- Quantitative Analysis: Determining the potency of **Rhombifoline** in various biological assays through the calculation of IC₅₀ or EC₅₀ values.
- Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by **Rhombifoline** to validate the hypothetical mechanisms based on structurally related compounds.

Such studies will be crucial in determining the potential of **Rhombifoline** as a lead compound for drug discovery and development.

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